molecular formula C10H3F19O4 B1587039 1h,1h-Perfluoro-3,6,9-trioxatridecan-1-ol CAS No. 317817-24-6

1h,1h-Perfluoro-3,6,9-trioxatridecan-1-ol

Cat. No.: B1587039
CAS No.: 317817-24-6
M. Wt: 548.1 g/mol
InChI Key: WDIFKQOHZPTQIR-UHFFFAOYSA-N
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Description

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is a fluorinated hydrocarbon with the molecular formula C10H3F19O4. It is known for its unique properties, including high thermal stability and resistance to chemical reactions. This compound is often used in research and industrial applications due to its distinctive characteristics.

Scientific Research Applications

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is widely used in scientific research due to its unique properties. In chemistry, it is utilized as a specialty product for proteomics research applications . In biology and medicine, its high thermal stability and resistance to chemical reactions make it a valuable compound for various experimental setups. Additionally, it is used in industrial applications where its fluorinated nature provides advantages in terms of durability and performance.

Safety and Hazards

The safety data sheet for 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol can be synthesized through the interaction of 1H,1H-perfluoro-3,6,9-trioxatridecan-1-yl bromide and potassium hydroxide in an annular chromatography column . This method involves the use of specific reaction conditions to ensure the successful production of the compound. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve high purity and yield.

Chemical Reactions Analysis

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide and other strong bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction with potassium hydroxide results in the formation of the desired fluorinated hydrocarbon .

Mechanism of Action

The mechanism of action of 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol involves its interaction with molecular targets and pathways within a given system. Due to its fluorinated structure, it can interact with various molecular components, leading to specific effects. The exact molecular targets and pathways involved depend on the specific application and experimental conditions.

Comparison with Similar Compounds

1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol is unique compared to other similar compounds due to its specific fluorinated structure and properties. Similar compounds include other fluorinated hydrocarbons such as perfluoro-3,6,9-trioxatridecanoic acid and fluorinated triethylene glycol monobutyl ether . These compounds share some similarities in terms of their chemical structure but differ in their specific applications and properties.

Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F19O4/c11-2(12,1-30)31-7(22,23)8(24,25)33-10(28,29)9(26,27)32-6(20,21)4(15,16)3(13,14)5(17,18)19/h30H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIFKQOHZPTQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F19O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381045
Record name 1h,1h-perfluoro-3,6,9-trioxatridecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317817-24-6
Record name 1h,1h-perfluoro-3,6,9-trioxatridecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,1H-Nonadecafluoro-3,6,9-trioxatridecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol used in the synthesis of phthalocyanines?

A1: this compound introduces perfluoroalkyl chains into the phthalocyanine structure. [, ] This is desirable because perfluoroalkyl chains are known to enhance solubility in organic solvents and can influence the self-assembly properties of phthalocyanines. [] Both solubility and self-assembly are crucial factors in determining the performance of phthalocyanines in various applications, such as optoelectronic devices and sensors.

Q2: How does the incorporation of this compound affect the solubility of the resulting phthalocyanines?

A2: The research indicates that incorporating this compound significantly improves the solubility of both zinc and metal-free phthalocyanines in polar solvents like THF and DMSO. [] This is especially noticeable in octa-substituted phthalocyanines, which demonstrate better solubility compared to their tetra-substituted counterparts. [] Increased solubility is beneficial for processing and application of these materials.

Q3: Besides phthalocyanines, what other applications utilize this compound and why?

A3: this compound is a key component in synthesizing novel hard disk lubricants. [] Its inclusion contributes to desirable properties such as high hydrophobicity, thermal stability, and a strong bonding affinity to the substrate. [] These characteristics are essential for ensuring efficient and long-lasting lubrication in hard disk drives.

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